molecular formula C10H10N4O2 B2650054 N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine CAS No. 318238-07-2

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2650054
CAS No.: 318238-07-2
M. Wt: 218.216
InChI Key: REYHJCKWRDAVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a phenyl group at position 1, a methyl group at the N-position, a nitro group at position 4, and an amine at position 5. Its synthesis often involves nitration and substitution reactions, as exemplified in related compounds (e.g., ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-nitro-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-11-10-9(14(15)16)7-12-13(10)8-5-3-2-4-6-8/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYHJCKWRDAVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a 1,3-diketone with hydrazine, followed by nitration and methylation steps . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, nitric acid, and methylating agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized pyrazole compounds .

Scientific Research Applications

Pharmacological Applications

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine has been investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Case Studies and Findings

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting that this compound may possess similar properties. In a study assessing various pyrazole compounds, those with nitro substitutions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that certain pyrazole derivatives can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound's structure allows for modifications that can enhance its bioactivity.

Synthesis Process

StepDescription
1Cyclocondensation of phenyl hydrazine with suitable carbonyl compounds to form the pyrazole ring.
2Introduction of the nitro group through electrophilic substitution reactions.
3Methylation at the nitrogen position to yield N-methyl derivatives.

This synthetic pathway not only enhances the yield but also allows for the exploration of various substituents that can modify biological activity .

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science. Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.

Potential Uses

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be exploited in OLED technology, where pyrazole derivatives can serve as electron transport materials due to their favorable charge mobility characteristics .
  • Sensors : The incorporation of this compound into sensor devices could enhance sensitivity and selectivity for detecting various analytes due to its reactive functional groups .

Biological Assays and Testing

Extensive biological testing has been conducted to evaluate the efficacy of this compound and related compounds against various biological targets.

Assay TypePurposeResults Summary
ABTS AssayAssess antioxidant capacityModerate radical-binding activity observed .
Cytotoxicity AssaysEvaluate potential anticancer effectsSome derivatives showed significant cytotoxicity against cancer cell lines .
Enzyme Inhibition TestsDetermine inhibitory effects on enzymesCompounds demonstrated varying degrees of inhibition against specific targets .

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Positioning

Compound 1 : 1-Methyl-5-nitro-1H-pyrazol-4-amine (CAS 89607-16-9)
  • Structure : Nitro at position 5, amine at position 3.
  • Key Differences: Positional isomerism alters electronic distribution.
  • Synthesis : Likely involves direct nitration of a precursor pyrazole, similar to methods described for analogs in .
Compound 2 : N-Methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 1011598-39-2)
  • Structure : Substituted phenyl group with a para-trifluoromethyl (CF₃) moiety.
  • Key Differences : The electron-withdrawing CF₃ group enhances lipophilicity and may stabilize the nitro group, increasing metabolic stability compared to the phenyl analog .
  • Applications : The CF₃ group is common in agrochemicals and pharmaceuticals for improved bioavailability.
Compound 3 : 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6)
  • Structure : Lacks a nitro group; amine at position 5 and methyl at position 3.
  • Key Differences : The absence of a nitro group increases basicity and nucleophilicity, making this compound more reactive in electrophilic substitution reactions .

Electronic and Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Nitro Position 4 5 4 None
Substituent Phenyl Methyl 4-(Trifluoromethyl)phenyl Phenyl
LogP (Predicted) ~2.5 ~1.8 ~3.2 ~1.2
Reactivity Moderate (nitro reduction) High (amine at 4) Low (CF₃ stabilizes nitro) High (amine nucleophile)

Notes:

  • The nitro group in the target compound and Compound 1 can act as an electron-withdrawing group, directing electrophilic attacks to specific positions.
Target Compound :
  • Synthesis : Likely involves nitration of a pre-formed pyrazole core, followed by methylation. Similar to the reduction of nitro groups in (e.g., conversion of nitro to amine in Compound VI).
  • Key Reaction : Nitro groups are often reduced to amines for pharmacological activation, as seen in .
Compound 2 :
  • Synthesis : Requires introduction of the trifluoromethylphenyl group, which may involve cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl halides.
Compound 3 :
  • Synthesis : Direct amination or condensation reactions, avoiding nitration steps.

Pharmacological Potential

  • Compound 2 : The CF₃ group may enhance binding to hydrophobic enzyme pockets, useful in kinase inhibitors or antiviral agents .
  • Compound 3 : The free amine enables conjugation with carboxylic acids or participation in Schiff base formation, relevant in drug design .

Biological Activity

N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a nitro group at the fourth position and a phenyl group at the first position of the pyrazole ring. The synthesis typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Nitration : The introduction of the nitro group is performed using a mixture of concentrated nitric and sulfuric acids.
  • Methylation : The nitrogen atom in the pyrazole ring is methylated to form the final product.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may inhibit tumor growth through modulation of specific molecular targets.

Antimicrobial Properties

This compound has been tested against several bacterial strains. A study demonstrated that derivatives of similar pyrazole compounds showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

Anticancer Activity

In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, potentially through pathways involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Notably, compound 7b exhibited remarkable activity against Staphylococcus aureus, indicating that modifications in the chemical structure can enhance biological activity .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. For example, one derivative showed a 93% inhibition rate in tumor necrosis factor (TNF)-α at a concentration of 10 µM .
  • Mechanistic Insights : Research has highlighted that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides with reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential cyclization, formylation, oxidation, and acylation steps . Optimization involves adjusting stoichiometry, reaction time, and temperature. For example, using anhydrous conditions and controlled heating (80–120°C) improves nitro group stability during synthesis. IR and NMR spectroscopy are critical for intermediate validation .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at 1520–1350 cm⁻¹, C-N pyrazole ring vibrations at 1600–1500 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–3.1 ppm). ¹³C NMR resolves carbonyl carbons (δ 160–170 ppm) and nitro-substituted carbons (δ 140–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 247.0851 for C₁₁H₁₁N₄O₂⁺) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during anisotropic displacement modeling?

  • Methodological Answer : SHELXL is used for small-molecule refinement. Initial models from SHELXS or SHELXD are refined against high-resolution X-ray data. Challenges include:

  • Anisotropic Displacement Parameters : Overfitting due to low data resolution (<1.0 Å) is mitigated using restraints (e.g., DELU and SIMU commands).
  • Twinned Data : For crystals with non-merohedral twinning, the TWIN/BASF commands in SHELXL improve R-factor convergence (e.g., R₁ < 0.05 for I > 2σ(I)) .
  • Visualization tools like ORTEP-3 or WinGX aid in validating thermal ellipsoid geometry .

Q. What computational strategies are effective for analyzing the electronic properties and bioactivity of N-methyl-4-nitro-1H-pyrazol-5-amine derivatives?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software optimizes geometry at the B3LYP/6-311+G(d,p) level. Frontier molecular orbitals (HOMO-LUMO) predict reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., tubulin for anticancer studies). Binding affinities (ΔG) correlate with in vitro cytotoxicity data .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 50–100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrazole-5-amine derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and bioavailability (logP, PSA) to identify discrepancies caused by poor absorption or rapid clearance .
  • Dose-Response Optimization : Adjust in vivo dosing regimens based on in vitro IC₅₀ values. For example, if in vitro IC₅₀ = 10 µM, initial in vivo doses are calculated using allometric scaling (e.g., 2–5 mg/kg for mice) .
  • Metabolite Identification : LC-MS/MS detects active metabolites that may enhance or mask parent compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.